Product packaging for 3-Amino-6-oxo-6-(tritylamino)hexanoic acid(Cat. No.:)

3-Amino-6-oxo-6-(tritylamino)hexanoic acid

Cat. No.: B12107863
M. Wt: 402.5 g/mol
InChI Key: AMXVFOPSNORPRB-UHFFFAOYSA-N
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Description

Contextual Significance within Unnatural Amino Acid Chemistry

3-Amino-6-oxo-6-(tritylamino)hexanoic acid is classified as an unnatural, non-canonical β-amino acid. nih.govwikipedia.orgnih.gov Unlike the 20 proteinogenic α-amino acids that form the basis of natural proteins, this compound features its primary amino group on the third carbon (C-3) of the hexanoic acid backbone. This β-amino acid structure is of high interest in medicinal chemistry and materials science. acs.org

The incorporation of β-amino acids into peptide chains is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced properties. nih.gov Peptides constructed from or containing β-amino acids often exhibit remarkable resistance to degradation by proteolytic enzymes. wikipedia.orgmonash.edu This increased metabolic stability is a crucial advantage for the development of therapeutic agents, as natural peptides are often rapidly broken down in the body. wikipedia.org

The compound serves as a bifunctional synthetic building block. It possesses a free carboxylic acid at one terminus and a free amino group at the β-position, both available for standard peptide coupling reactions. The other end of the molecule is capped with a trityl-protected amide, which prevents unwanted side reactions during synthesis. This strategic placement of reactive and protected groups makes it a valuable precursor for constructing complex molecular architectures with precisely controlled features.

Overview of the Compound's Structural Features and Nomenclature in Academic Literature

The name "this compound" describes a six-carbon aliphatic acid backbone. The primary functional groups that define its chemical identity and reactivity are:

A hexanoic acid core : A six-carbon chain terminating in a carboxylic acid group (C-1).

A β-amino group : An amine (NH₂) substituent located at the C-3 position, which is the beta-carbon relative to the primary carboxyl group. This is the key feature that classifies it as a β-amino acid.

A C-6 trityl-protected amide : The terminal carbon (C-6) is part of an amide functional group, where the nitrogen atom is bonded to a trityl group. The trityl (triphenylmethyl) group is a bulky and highly effective protecting group that is stable under many reaction conditions but can be selectively removed under mild acidic conditions. researchgate.netcsic.es The "6-oxo" and "6-(tritylamino)" components of the name together describe this amide functionality.

The stereochemistry, often specified as (S) in commercially available variants, refers to the configuration of the chiral center at the C-3 position.

Table 1: Physicochemical Properties of (S)-3-Amino-6-oxo-6-(tritylamino)hexanoic Acid

PropertyValueSource(s)
CAS Number 1956436-61-5 chemicalbook.combldpharm.com
Molecular Formula C₂₅H₂₆N₂O₃ chemicalbook.com
Molecular Weight 402.49 g/mol bldpharm.com

Research Landscape and Scholarly Importance of Derivatives of this compound

The scholarly importance of this compound lies not in its direct applications, but in its role as a versatile intermediate for the synthesis of complex derivatives, primarily peptidomimetics and nucleic acid analogues.

Peptidomimetic and Foldamer Synthesis: The primary derivatives are peptide-like chains or foldamers that incorporate this β-amino acid monomer. Researchers use solid-phase peptide synthesis (SPPS) to sequentially add this building block into a growing oligomer chain. researchgate.net The presence of the β-amino acid unit introduces a different spacing between functional groups along the backbone compared to natural peptides, leading to novel secondary structures such as distinct helices, sheets, and turns. wikipedia.org These unique conformations are explored for their ability to interact with biological targets that natural peptides cannot.

Peptide Nucleic Acid (PNA) Analogues: A significant area of research for derivatives involves the creation of Peptide Nucleic Acids (PNAs). gyrosproteintechnologies.comelsevierpure.com PNAs are synthetic analogues of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine or similar peptide-like backbone. atdbio.comumich.edu Building blocks like this compound can be used to construct these backbones, onto which nucleobases are attached. The resulting PNA derivatives are of high interest in antisense therapy and genetic diagnostics because their neutral backbone allows them to bind to target DNA or RNA with very high affinity and specificity, and they are not recognized by nucleases or proteases. gyrosproteintechnologies.comacs.org

The research landscape is thus focused on synthesizing oligomers and conjugates where the unique structural properties imparted by the 3-aminohexanoic acid core can be exploited for applications in biochemistry, drug discovery, and biotechnology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26N2O3 B12107863 3-Amino-6-oxo-6-(tritylamino)hexanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-oxo-6-(tritylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c26-22(18-24(29)30)16-17-23(28)27-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18,26H2,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXVFOPSNORPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 6 Oxo 6 Tritylamino Hexanoic Acid and Its Precursors

General Synthetic Strategies for Analogous β-Amino Acids and Derivatives

The construction of β-amino acids is a significant area of organic synthesis due to their importance as building blocks for peptidomimetics and biologically active molecules. nih.govbldpharm.com Peptides containing β-amino acids often exhibit enhanced metabolic stability. organic-chemistry.orgpeptide.com Several robust methods have been developed for their synthesis.

Key synthetic strategies include:

Arndt-Eistert Homologation: This is a classical and highly effective method for the one-carbon chain extension of carboxylic acids, making it particularly suitable for converting α-amino acids into their β-homologues. wikipedia.orgslideshare.net The process involves the conversion of a carboxylic acid to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. nrochemistry.com A subsequent metal-catalyzed Wolff rearrangement generates a ketene (B1206846) intermediate that can be trapped by a nucleophile, such as water, to yield the homologated carboxylic acid. organic-chemistry.orgnrochemistry.com This method is widely used for preparing β-amino acids from their natural α-amino acid counterparts. wikipedia.org

Mannich-type Reactions: These reactions represent an important C-C bond-forming process that can be used to synthesize β-amino acid derivatives. nih.gov Asymmetric Mannich reactions, in particular, are powerful tools for producing chiral β-amino acids. uoa.gr

Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated esters or related Michael acceptors is a common strategy for forming the β-amino acid backbone. nih.gov Catalytic asymmetric conjugate additions are among the most important methods for accessing chiral β-amino acid derivatives due to the ready availability of the starting materials. nih.gov

Palladium-Catalyzed Aminocarbonylation: This method allows for the synthesis of β-amino acid derivatives from simple alkenes, offering a more direct route that avoids pre-functionalized starting materials. nih.gov

Carboxylation of Aziridines: Nickel-catalyzed carboxylation of N-substituted aziridines with carbon dioxide provides another pathway to β-amino acids. nih.gov

For the specific target, 3-Amino-6-oxo-6-(tritylamino)hexanoic acid, the Arndt-Eistert homologation of a suitably protected glutamine derivative stands out as the most logical and direct hypothetical route.

Stereoselective Synthesis and Chiral Induction Methods for this compound

Achieving the desired stereochemistry at the C3 position is paramount in the synthesis of chiral β-amino acids. The target molecule, specifically (R)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid, which is commercially available, requires precise stereocontrol. bldpharm.com This can be achieved either by starting with a chiral precursor from the "chiral pool" or by employing asymmetric synthesis methodologies.

If a synthetic route begins with a standard α-amino acid like L-glutamic acid (which has (S) stereochemistry), the Arndt-Eistert homologation proceeds with retention of configuration at the α-carbon, which becomes the β-carbon in the final product. wikipedia.org Thus, starting with L-glutamic acid would yield the (S)-β-homologue. To obtain the (R)-enantiomer, one would need to start from D-glutamic acid.

When synthesizing β-amino acids from achiral precursors, asymmetric catalysis is essential for inducing chirality. Several catalytic systems have been developed for this purpose.

Asymmetric Hydrogenation: The hydrogenation of β-substituted-β-(amino)acrylates using chiral transition metal catalysts, such as those based on Ruthenium (Ru) and Rhodium (Rh) with chiral phosphine (B1218219) ligands (e.g., BINAP), is a standard and highly effective procedure for producing enantiomerically enriched β-amino acids. bldpharm.comuoa.gr

Catalytic Asymmetric Mannich Reactions: Chiral Lewis acid complexes and organocatalysts can effectively catalyze the Mannich reaction between an imine and a ketone enolate (or its equivalent), yielding β-amino carbonyl compounds with high stereoselectivity. uoa.gr

Catalytic Conjugate Addition: The enantioselective addition of amines or other nitrogen nucleophiles to α,β-unsaturated carbonyl compounds can be catalyzed by various chiral metal complexes or organocatalysts, providing direct access to chiral β-amino acid derivatives. nih.govwustl.edu Copper-catalyzed hydroamination is one such method that has shown promise. nih.gov

Table 1: Examples of Asymmetric Catalytic Methods in β-Amino Acid Synthesis
Catalytic MethodCatalyst TypeSubstrate ExampleOutcome
Asymmetric HydrogenationRu-BINAPN-acyl-β-(amino)acrylatesHigh enantioselectivity (>90% ee) bldpharm.comuoa.gr
Asymmetric Mannich ReactionChiral Lewis Acid (e.g., Cu(II), Zr(IV))Imines and Silyl Ketene AcetalsHighly stereoselective C-C bond formation uoa.gr
Asymmetric Conjugate AdditionChiral Bronsted Acidα,β-unsaturated esters and O-alkylhydroxylaminesEnantioenriched β-amino esters nih.gov
OrganocatalysisBifunctional Amine-ThioureaNitroalkenes and MalonatesAccess to protected β-amino acids wustl.edu

An alternative to asymmetric catalysis is the use of a chiral auxiliary. elsevierpure.com This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction. elsevierpure.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. elsevierpure.com

Commonly used chiral auxiliaries in amino acid synthesis include:

Evans Oxazolidinones: These are widely used for stereoselective aldol (B89426) reactions, alkylations, and conjugate additions. nih.gov An N-acylated oxazolidinone forms a conformationally rigid enolate, allowing reagents to approach from the less sterically hindered face, thus controlling the stereochemistry of the product. nih.gov

Pseudoephedrine Amides: Pseudoephedrine can be used as a practical chiral auxiliary where, after conversion to an amide, deprotonation and subsequent reaction with an electrophile occur with high diastereoselectivity. elsevierpure.com

SAMP/RAMP Hydrazones: (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine are effective auxiliaries for the asymmetric α-alkylation of aldehydes and ketones.

In a hypothetical synthesis of this compound, a chiral auxiliary could be used to control the stereochemistry of a key bond-forming step if not starting from a chiral amino acid. However, a more direct route utilizing a chiral pool starting material like D- or L-glutamic acid is often more efficient.

Advanced Carbon-Carbon Bond Forming Reactions in Related Systems

The construction of the hexanoic acid backbone or its analogs can be achieved through various powerful carbon-carbon bond-forming reactions. These methods are instrumental in creating unsaturated precursors that can be subsequently reduced to the desired saturated chain.

Horner-Wadsworth-Emmons Conditions

The Horner-Wadsworth-Emmons (HWE) reaction is a key method for forming alkenes, typically with high (E)-selectivity. wikipedia.org It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgyoutube.com In the context of synthesizing amino acid precursors, an N-acyl(dialkoxyphosphinyl)glycine ester can be reacted with an appropriate aldehyde to build the carbon skeleton. researchgate.net For instance, reacting an N-protected phosphinylglycine ester with a suitable four-carbon aldehyde derivative would generate an unsaturated precursor to the target hexanoic acid structure. The phosphonate (B1237965) carbanions are more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts in the Wittig reaction. wikipedia.org Reaction conditions can be fine-tuned; for example, using lithium salts and higher temperatures can enhance E-selectivity. wikipedia.org

Still-Gennari Reaction Applications

To achieve (Z)-selectivity in alkene synthesis, the Still-Gennari modification of the HWE reaction is employed. youtube.comnumberanalytics.com This reaction utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in a polar aprotic solvent like THF, often with crown ethers. numberanalytics.comresearchgate.net The use of these reagents accelerates the elimination of the oxaphosphetane intermediate, leading to the thermodynamically less stable Z-alkene. youtube.com This methodology is crucial for accessing specific stereoisomers of unsaturated amino acid precursors that are not obtainable through the standard HWE reaction. numberanalytics.comresearchgate.net Its application has been essential in the total synthesis of complex natural products where Z-olefin geometry is required. numberanalytics.com

Mitsunobu Reaction for Cyclization

The Mitsunobu reaction is a versatile method for converting alcohols into a wide range of functional groups, including esters and amines, with inversion of stereochemistry. wikipedia.orgyoutube.com It utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org While often used for intermolecular couplings, the Mitsunobu reaction is also a powerful tool for intramolecular cyclization. rsc.orgrsc.org In a relevant context, a linear β-hydroxy amino acid can undergo intramolecular cyclization under Mitsunobu conditions to form a β-lactam. nih.govcdnsciencepub.com This proceeds by activating the hydroxyl group, which is then displaced by the nitrogen of a suitably protected amine or sulfonamide to form the cyclic product. nih.govnajah.edu This strategy is valuable for creating constrained peptide mimetics and heterocyclic scaffolds from linear amino acid precursors. nih.govnih.gov

Ring-Closing Metathesis and Related Cyclization Strategies

Ring-closing metathesis (RCM) has become a prominent strategy for the synthesis of cyclic compounds, including lactams and cyclic peptides. rsc.org The reaction employs catalysts, most notably ruthenium-based complexes like the Grubbs catalysts, to form a new double bond by joining two terminal alkenes within the same molecule. acs.org

In the context of amino acid chemistry, diene-containing peptide precursors can be synthesized and subsequently cyclized via RCM. acs.org For example, incorporating two allylglycine residues into a peptide chain provides the necessary terminal alkenes for macrocyclization. acs.org This approach has been used to create a wide range of ring sizes, from smaller rings to large macrocycles. acs.orgelectronicsandbooks.com The resulting unsaturated cyclic product can then be hydrogenated if the saturated analog is desired. RCM offers a robust method for constructing conformationally constrained amino acid derivatives and peptide mimetics. rsc.orgnih.gov

Chemical Reactivity and Transformations of 3 Amino 6 Oxo 6 Tritylamino Hexanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as esterification and amidation. These reactions typically involve the activation of the carboxyl group to enhance its electrophilicity.

Standard esterification procedures, such as the Fischer-Speier method involving treatment with an alcohol in the presence of a strong acid catalyst, could be employed. However, the acid-labile nature of the trityl protecting group necessitates the use of milder, non-acidic, or carefully controlled acidic conditions to prevent its premature cleavage. total-synthesis.comnih.gov Transesterification of related β-keto esters has been shown to proceed selectively, often via an enol or acylketene intermediate, suggesting that similar transformations could be applied to this molecule under appropriate catalytic conditions. researchgate.netrsc.org

Amide bond formation is another key transformation. Direct coupling of the carboxylic acid with a primary or secondary amine is typically inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the use of coupling agents is standard practice. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in combination with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP), are commonly used to form a highly reactive O-acylisourea intermediate that readily reacts with amines. fishersci.co.uknih.govorganic-chemistry.org The choice of solvent and base is crucial for optimizing yield and minimizing side reactions, including potential epimerization. nih.govorganic-chemistry.org

Given the presence of the primary amino group at the C-3 position, intramolecular cyclization to form a seven-membered lactam (a caprolactam derivative) is a potential competing reaction, especially under conditions that favor amide bond formation. mdpi.com The propensity for such cyclization would be dependent on the reaction conditions, including temperature and the concentration of the external amine.

Table 1: Representative Amide Coupling Reactions

Coupling ReagentsBaseSolventGeneral ApplicabilityReference
EDC, HOBt, DMAPDIPEAAcetonitrile (B52724)Effective for electron-deficient and unreactive amines. nih.gov
DCC, DMAP, HOBt-AcetonitrileImproved yields over DCC/DMAP alone, but purification can be challenging. nih.gov
T3P (n-propanephosphonic acid anhydride)Pyridine-Low epimerization for coupling various racemization-prone acids and amines. organic-chemistry.org
HATUDIPEADMFWidely used for peptide synthesis and other amide couplings. fishersci.co.uk

Transformations at the Primary Amino Group

The primary amino group at the C-3 position is a nucleophilic center that can undergo various transformations, most notably acylation and alkylation. However, its reactivity must be considered in the context of the other functional groups present in the molecule.

Acylation of the 3-amino group to form a new amide linkage is a common transformation. This can be achieved using acylating agents such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base to neutralize the acid byproduct. fishersci.co.uk The relative nucleophilicity of the primary amine compared to the trityl-protected amide nitrogen ensures that acylation occurs selectively at the C-3 position.

Alkylation of the primary amine is also feasible, leading to secondary or tertiary amines depending on the stoichiometry and nature of the alkylating agent. google.com Such reactions are typically carried out by treating the amino acid with an alkyl halide in a suitable solvent. google.com As with other transformations, the reaction conditions must be chosen carefully to avoid unwanted side reactions at the carboxylic acid or keto group. The synthesis of related β-amino ketones can be achieved via conjugate addition of amines to α,β-unsaturated ketones, a process catalyzed by agents like ceric ammonium nitrate (B79036) or silicon tetrachloride. organic-chemistry.org

Reactions Involving the Keto Group

The ketone at the C-6 position offers a site for nucleophilic addition and reduction reactions. The unique reactivity of the keto group allows for its selective modification in the presence of other functionalities. pnas.org

One of the most common transformations of the keto group is its reduction to a secondary alcohol. This can be accomplished using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are often suitable for reducing ketones without affecting the carboxylic acid or amide groups. masterorganicchemistry.com Asymmetric reduction can lead to the formation of specific diastereomers of the corresponding 6-hydroxy derivative. For instance, dynamic kinetic resolution of related β-amino-α-keto esters using Ru(II)-catalyzed asymmetric transfer hydrogenation has been shown to produce anti-α-hydroxy-β-amino acid derivatives with high stereoselectivity. nih.gov

The keto group can also undergo reductive amination. In this two-step, one-pot process, the ketone first reacts with an amine (such as ammonia (B1221849) or a primary amine) to form an imine intermediate, which is then reduced in situ to form a new amine. This reaction provides a pathway to introduce a new amino group at the C-6 position. The conversion of α-keto acids to amino acids via electrochemical reductive amination in the presence of a nitrogen source like NH₂OH has been demonstrated. mdpi.com In biological systems, transamination of keto acids is a key process for the synthesis of amino acids, often utilizing pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. wikipedia.orgnih.govnih.gov

Table 2: Potential Transformations of the Keto Group

TransformationReagents/ConditionsProduct TypeReference
ReductionNaBH₄ or LiAlH₄Secondary alcohol masterorganicchemistry.com
Asymmetric Reduction (DKR)Ru(II) catalyst, HCOOH/NEt₃Diastereomerically enriched alcohol nih.gov
Reductive AminationNH₃/H₂, Ni or other catalystPrimary amine mdpi.com
Oxime FormationHydroxylamine (NH₂OH)Oxime pnas.org
Hydrazone FormationHydrazine (N₂H₄) or derivativesHydrazone pnas.org

Influence of the Trityl Protecting Group on Reactivity and Selectivity

The steric hindrance provided by the three phenyl rings of the trityl group is substantial. total-synthesis.comrsc.org This bulk can sterically shield the adjacent keto-amide portion of the molecule, potentially directing incoming reagents to attack less hindered sites, such as the C-3 primary amine or the C-1 carboxylic acid. researchgate.netmdpi.com For example, in reactions involving nucleophilic attack at a carbonyl, the trityl group could disfavor attack at the C-6 keto group compared to other sites. This steric effect is a key factor in the regioselectivity of reactions on polyfunctional molecules. rsc.org

The trityl group is known to be an acid-labile protecting group. total-synthesis.com It is readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or even milder acids like formic acid. total-synthesis.comnih.gov This lability dictates the feasible reaction conditions for any transformation on the molecule. Reactions requiring strong acidic conditions are incompatible with the presence of the trityl group, as they would lead to its cleavage. Conversely, the selective removal of the trityl group can be achieved under mild acidic conditions that leave other protecting groups, such as Boc or certain esters, intact. nih.gov Non-acidic methods for detritylation, such as using lithium and a catalytic amount of naphthalene (B1677914) or hydrogenation, have also been developed, which could be useful if other acid-sensitive groups are present. researchgate.netorganic-chemistry.org The stability of the trityl group is also influenced by substituents on the phenyl rings; electron-donating groups can increase acid lability, while also enabling photochemical deprotection under certain conditions. nih.gov

Applications of 3 Amino 6 Oxo 6 Tritylamino Hexanoic Acid As a Molecular Building Block

Incorporation into Peptides and Peptide Mimetics via Solid-Phase Peptide Synthesis (SPPS)

The integration of 3-Amino-6-oxo-6-(tritylamino)hexanoic acid into peptide chains is primarily achieved through the well-established method of Solid-Phase Peptide Synthesis (SPPS). In this process, a peptide is assembled step-by-step on a solid resin support. The use of protecting groups for the α-amino and side-chain functional groups of the amino acids is crucial to prevent unwanted side reactions during the coupling steps.

The trityl (Trt) group protecting the γ-amide of the hexanoic acid derivative is particularly advantageous in SPPS. The bulky trityl group effectively prevents side reactions that can occur with the amide side chains of natural amino acids like glutamine and asparagine, such as dehydration to nitriles or intramolecular cyclization. google.com This protection leads to the synthesis of significantly purer peptides. google.com The trityl group is typically stable under the basic conditions used for the removal of the temporary Nα-Fmoc protecting group but can be cleaved under mild acidic conditions, making it compatible with the widely used Fmoc/tBu SPPS strategy. csic.esresearchgate.net

The general procedure for incorporating this compound into a growing peptide chain on a solid support involves the following key steps:

StepDescriptionReagents/Conditions
1. Resin SwellingThe solid support (resin) is swollen in an appropriate solvent to allow access to the reactive sites.Dichloromethane (B109758) (DCM), Dimethylformamide (DMF)
2. Nα-DeprotectionThe Fmoc protecting group from the N-terminus of the resin-bound peptide is removed.20% Piperidine (B6355638) in DMF
3. WashingThe resin is washed to remove excess deprotection reagent and by-products.DMF, DCM
4. CouplingThe carboxylic acid of the incoming this compound is activated and coupled to the free N-terminus of the peptide chain.Coupling reagents (e.g., HATU, HOBt/DIC), DIEA in DMF
5. WashingThe resin is washed to remove unreacted reagents and by-products.DMF, DCM
6. Capping (Optional)Any unreacted N-termini on the resin are capped to prevent the formation of deletion sequences.Acetic anhydride, DIEA in DMF

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups, including the trityl group, are removed.

Role in β-Peptide Construction and Assembly

β-peptides are polymers of β-amino acids, which have an additional carbon atom in their backbone compared to α-amino acids. This structural difference makes them resistant to enzymatic degradation and capable of forming stable secondary structures, such as helices and sheets. nih.govsciencedaily.com this compound is a β-amino acid and serves as a valuable building block in the synthesis of β-peptides and mixed α/β-peptides. nih.gov

The incorporation of this building block can influence the conformational properties of the resulting peptide. The flexible hexanoic acid backbone can introduce turns or kinks in the peptide chain, or it can be part of a more rigid, folded structure depending on the surrounding sequence. The ability to introduce specific functionalities through the γ-amide group further enhances its utility in designing β-peptides with tailored properties for applications in biomaterials and therapeutics. sciencedaily.com

Design and Synthesis of Cyclic and Branched Peptides

Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts. thieme-connect.deresearchgate.net this compound can be strategically employed in the synthesis of cyclic peptides. The amino and carboxyl groups of the hexanoic acid backbone can participate in head-to-tail cyclization of the peptide. mdpi.com Alternatively, after deprotection of the trityl group, the free γ-amide can be used for side-chain-to-side-chain or side-chain-to-tail cyclization. thieme-connect.de

Similarly, this building block can be used to create branched or dendritic peptide structures. The γ-amide, once deprotected, provides a point for attaching another peptide chain or a different functional molecule. This approach allows for the construction of multi-functional peptide constructs, such as vaccine candidates or drug delivery systems.

Strategies for Mitigating Challenges in SPPS Integration (e.g., β-sheet formation)

A significant challenge during SPPS of certain peptide sequences is the formation of inter-chain β-sheet structures, which can lead to aggregation and incomplete reactions. google.com The incorporation of non-standard amino acids can help disrupt these secondary structures. The unique structure of this compound, with its β-amino acid backbone, can act as a "turn-inducer" or "helix-breaker," effectively mitigating aggregation.

The bulky trityl protecting group on the side chain also plays a role in preventing aggregation by sterically hindering the close packing of peptide chains. google.com In cases where aggregation is still a concern, the use of specialized synthesis conditions can be employed:

StrategyDescription
High Temperature Synthesis Performing the coupling reactions at elevated temperatures can help to disrupt secondary structures and improve reaction kinetics.
Chaotropic Salts The addition of salts like lithium chloride (LiCl) to the reaction mixture can disrupt hydrogen bonding and reduce aggregation.
Pseudoproline Dipeptides The introduction of pseudoproline dipeptides at specific positions in the peptide sequence can temporarily disrupt secondary structure formation.
Solvent Choice Using alternative solvents or solvent mixtures can improve the solvation of the growing peptide chain and reduce aggregation.

Derivatization for Functionalization and Conjugation Strategies

The versatility of this compound extends beyond its role as a structural component. Its side chain can be readily derivatized to introduce a wide array of functionalities, enabling the development of sophisticated peptide conjugates.

Synthesis of Functionalized Analogues of this compound

The synthesis of functionalized analogues can be achieved by modifying the glutamic acid starting material before the introduction of the trityl group. For instance, the carbon backbone can be further substituted to introduce additional functional groups or to alter the stereochemistry, thereby influencing the conformational preferences of the final peptide. nih.gov These modifications allow for the fine-tuning of the physicochemical properties of the resulting peptides.

Development of Linkers for Peptide Modification and Conjugation

6-Aminohexanoic acid and its derivatives are widely recognized for their utility as flexible linkers or spacers in peptide chemistry. nih.govnih.govresearchgate.net After the peptide has been assembled on the solid support, the trityl group on the 3-amino-6-oxohexanoic acid residue can be selectively removed to expose the γ-amide. This primary amine serves as a handle for conjugation.

This conjugation handle can be used to attach a variety of molecules, including:

Fluorophores and Quenchers: For creating fluorescently labeled peptides for imaging or diagnostic assays.

Biotin: For affinity purification or detection using streptavidin.

Lipids: To enhance cell permeability and pharmacokinetic properties.

Targeting Ligands: To direct the peptide to specific cells or tissues.

Drug Molecules: To create peptide-drug conjugates for targeted therapy. nih.gov

The development of such linkers is crucial for the construction of complex and multi-functional peptide-based systems with applications ranging from basic research to clinical diagnostics and therapeutics.

Precursor in the Synthesis of Complex Molecular Architectures and Natural Product Scaffolds

The unique structural features of this compound make it a strategic starting point for synthesizing intricate molecules, including chiral nitrogen-containing heterocycles and frameworks resembling those found in nature.

Construction of Chiral N-Heterocycles (e.g., Piperidine Derivatives)

The chemical structure of this compound is intrinsically suited for the synthesis of piperidine rings, a common scaffold in many pharmaceuticals. The deprotection of the trityl group would yield a primary amine, while reduction of the carboxylic acid would furnish a terminal aldehyde. The resulting 6-amino-4-aminohexanal contains the necessary functionalities for intramolecular cyclization to form a 3-aminopiperidine derivative.

This strategy is conceptually supported by established synthetic routes that utilize related precursors. For instance, enantiomerically pure 3-(N-Boc amino) piperidine derivatives have been successfully synthesized from L-glutamic acid, a natural α-amino acid that shares structural similarities with the target compound. nih.govresearchgate.net The synthesis from L-glutamic acid involves a multi-step process that includes protection, reduction of carboxylic acid groups to alcohols, conversion to a ditosylate, and subsequent cyclization with an amine. nih.gov Another relevant method is the reductive cyclization of 6-oxoamino acid derivatives, which are known precursors for piperidines. whiterose.ac.uk The intramolecular cyclization of linear amino-aldehydes, catalyzed by cobalt(II), is also an effective method for producing piperidines. nih.gov

Table 1: Synthetic Strategies for Piperidine Ring Formation Relevant to this compound

Precursor TypeKey Transformation StepsResulting StructureReference
L-Glutamic AcidEsterification, Boc-protection, NaBH₄ reduction, Tosylation, Cyclization3-(N-Boc amino) piperidine nih.gov
6-Oxo Amino AcidsReductive cyclization of the intermediate imine2,6-Disubstituted piperidines whiterose.ac.uk
Linear Amino-aldehydesCobalt(II)-catalyzed radical intramolecular cyclizationSubstituted piperidines nih.gov

These established methods highlight the potential of this compound as a chiral building block for accessing substituted piperidine skeletons.

Integration into Diverse Natural Product Frameworks (e.g., Darobactin A, Kirkamide)

While this compound represents a non-standard amino acid suitable for building complex peptides, a review of the total synthesis literature for Darobactin A and Kirkamide does not indicate its direct use as a starting material.

The total synthesis of Darobactin A, a potent antibiotic, is a complex undertaking that relies on the assembly of several requisite unnatural amino acid building blocks. chemistryviews.orgnih.govnih.gov Key starting materials for these syntheses include commercially available amino acids like L-serine and d-Garner's aldehyde. nih.govnih.gov The intricate bicyclic core of Darobactin A is constructed using strategies such as Larock-based macrocyclizations. nih.govacs.org Although Darobactin A contains a modified lysine (B10760008) residue, which has a hexanoic acid backbone, synthetic routes build this feature through late-stage modifications of pyroglutamate-derived intermediates rather than incorporating a pre-formed hexanoic acid derivative like the subject compound. nih.govyoutube.com

Similarly, the total synthesis of Kirkamide, a C7N aminocyclitol natural product, begins with carbohydrate precursors, specifically methyl-N-acetyl-d-glucosamine. bris.ac.uknih.gov The synthetic pathway involves key transformations such as Ferrier carbocyclization to construct the cyclic core, a process chemically distinct from the use of linear amino acid building blocks. bris.ac.uk

Therefore, based on published total synthesis reports, this compound is not a documented precursor in the synthesis of Darobactin A or Kirkamide.

Design of Amino Acid Derivatives with Tunable Physicochemical Properties (e.g., Membrane Permeability)

The structure of this compound offers multiple handles for modification, allowing for the rational design of amino acid derivatives with finely tuned physicochemical properties critical for applications such as drug delivery. Membrane permeability, a key factor in the bioavailability of therapeutic agents, is heavily influenced by molecular characteristics like lipophilicity, charge, and hydrogen bonding capacity, all of which can be modulated using this building block.

The trityl (Trt) group is a large, bulky, and highly hydrophobic protecting group. ru.nlcsic.es Its presence significantly increases the lipophilicity of the amino acid, which can enhance its ability to partition into the lipid bilayers of cell membranes. Conversely, the trityl group can be readily removed under mild acidic conditions, revealing a primary amine. capes.gov.br This deprotection introduces a positive charge at physiological pH, which can also influence membrane interactions. Studies have shown that positively charged species can exhibit significantly higher membrane permeability compared to neutral or negatively charged counterparts, partly due to favorable interactions with phosphate (B84403) groups in the lipid head region. nih.gov

Furthermore, the carboxylic acid and the amino groups (both the one at position 3 and the one revealed after deprotection) are available for further derivatization. These sites can be used to attach other functional groups to modulate solubility, create specific hydrogen bonding patterns, or conjugate the molecule to peptides or other carriers. Research has demonstrated that peptide conformation and the ability to form intramolecular hydrogen bonds to shield polar groups are critical for passive membrane permeability. nih.govnih.gov

Table 2: Modifiable Sites on this compound and Their Effect on Physicochemical Properties

Molecular FeatureModificationEffect on Physicochemical PropertyConsequence for Membrane Permeability
N-Trityl GroupRetention of Trityl groupIncreases lipophilicity and steric bulkMay enhance partitioning into lipid membrane
N-Trityl GroupRemoval of Trityl groupExposes a primary amine (positive charge)Can increase permeability through electrostatic interactions nih.gov
Carboxyl GroupEsterification or AmidationMasks negative charge, can alter H-bondingModulates solubility and interactions with membrane
3-Amino GroupAcylation or AlkylationAlters H-bonding capacity and local polarityInfluences conformational flexibility and solvation

By strategically manipulating these functional groups, chemists can create a library of derivatives from this compound with a range of physicochemical profiles, optimizing them for specific biological applications where properties like membrane permeability are paramount.

Stereochemical Considerations and Conformational Analysis

Enantioselective Synthesis and Chiral Purity Determination of 3-Amino-6-oxo-6-(tritylamino)hexanoic Acid and its Intermediates

The synthesis of enantiomerically pure β-amino acids is a significant area of research due to their importance as precursors for a wide range of pharmacologically active compounds. For this compound, the primary stereocenter is at the C3 position, necessitating enantioselective synthetic strategies to obtain the desired (R) or (S) enantiomer.

Enantioselective Synthesis:

While specific, detailed synthetic routes for (R)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid are not extensively documented in publicly available literature, general methodologies for the asymmetric synthesis of related β-amino acids and their derivatives can be applied. These often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For instance, the enantioselective synthesis of related 6-amino-6-deoxy sugars has been achieved from achiral starting materials like furfural, employing diastereoselective oxidation and reduction steps. nih.gov A plausible approach for the target molecule could involve the asymmetric reduction of a corresponding β-keto acid or the enantioselective amination of an α,β-unsaturated ester. The commercial availability of the (R)-enantiomer, such as (3R)-3-amino-6-methoxy-6-oxohexanoic acid, suggests that scalable enantioselective processes have been developed. sigmaaldrich.com

Chiral Purity Determination:

The determination of chiral purity is essential to ensure the quality and efficacy of the final compound. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, often employing chiral stationary phases (CSPs) or pre-column derivatization with a chiral derivatizing agent (CDA).

Chiral Stationary Phases (CSPs): Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC® T), have demonstrated broad applicability in the direct enantiomeric separation of underivatized amino acids. sigmaaldrich.com These columns are compatible with a range of mobile phases, including those suitable for mass spectrometry (LC-MS), which is advantageous for sensitive and selective detection. The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric effects. chromatographytoday.com For N-protected amino acids, zwitterionic CSPs derived from cinchona alkaloids, such as CHIRALPAK® ZWIX, have also proven effective. hplc.eu

Chiral Derivatizing Agents (CDAs): An alternative approach involves reacting the amino acid with a CDA to form diastereomers, which can then be separated on a standard achiral HPLC column. Commonly used CDAs include Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) and its analogs. nih.gov This method is highly sensitive and reliable for determining the stereochemistry of unusual amino acids. nih.gov

A summary of potential HPLC methods for chiral purity determination is presented in Table 1.

MethodChiral Selector/ReagentPrinciplePotential Application
Direct Chiral HPLC Teicoplanin-based CSPEnantioselective interactions with the macrocyclic glycopeptide structure.Separation of (R)- and (S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid.
Direct Chiral HPLC Cinchona alkaloid-based zwitterionic CSPFormation of transient diastereomeric ion pairs.Analysis of the N-trityl protected compound.
Indirect Chiral HPLC Marfey's Reagent (FDAA)Formation of stable diastereomers.Determination of enantiomeric excess after derivatization.

Diastereoselectivity in Reactions Involving the Compound and its Derivatives

The synthesis of this compound can involve intermediates with multiple stereocenters, making the control of diastereoselectivity a crucial aspect. For instance, a synthetic route proceeding through a β-amino ketone intermediate would require a diastereoselective reduction of the ketone to establish the desired relative stereochemistry of the resulting amino alcohol.

Furthermore, three-component condensation reactions, which can be used to construct α-hydroxy-β-amino acid derivatives, have been shown to proceed with high diastereoselectivity, often favoring the syn product. nih.gov The stereochemical outcome is typically rationalized by computational models of the key reaction step, considering steric and electronic effects.

Conformational Preferences and Dynamics of this compound and its Derivatives

The trityl group, a triphenylmethyl moiety, is a dynamic rotor whose conformation and helicity are sensitive to nearby substituents. sigmaaldrich.com Its large size can significantly restrict the conformational freedom of the adjacent amide and the aliphatic chain. Analogous conformationally restricted GABA analogues, such as aminocyclopentane and aminocyclohexanecarboxylic acids, have been studied to understand the spatial requirements of GABA receptors, demonstrating the importance of defined conformations for biological activity. nih.govcapes.gov.br

Intramolecular hydrogen bonding plays a pivotal role in dictating the conformational preferences of amino acids and their derivatives. In the case of this compound, several potential intramolecular hydrogen bonds can be envisioned, which would stabilize specific folded conformations. For example, a hydrogen bond could form between the amine at the C3 position and the carbonyl oxygen of the amide at the C6 position, or with the carboxylic acid group.

Studies on related systems, such as N-acetylated amino acids, have shown that intramolecular hydrogen bonds can be stronger than in their unsubstituted counterparts. nih.gov The formation of these bonds can significantly alter the relative populations of different conformers. For instance, in non-polar solvents, the formation of a strong intramolecular hydrogen bond can favor a specific conformation that might be less populated in more polar, hydrogen-bond-accepting solvents where intermolecular hydrogen bonds with the solvent are more favorable. nih.gov The presence of the bulky trityl group can also influence the likelihood of intramolecular hydrogen bond formation by sterically favoring conformations where donor and acceptor groups are brought into proximity. sigmaaldrich.com

The incorporation of non-proteinogenic amino acids, such as this compound, into peptide sequences can have a profound impact on their secondary and tertiary structures. The bulky N-terminal trityl group, in particular, is expected to exert a significant steric influence.

Protecting groups on the N-terminus of peptides are known to affect their conformational stability, including the propensity to form β-sheet structures. koreascience.kr A large and rigid protecting group can disrupt or, conversely, stabilize certain secondary structural motifs. For instance, the incorporation of D-amino acids or other unnatural amino acids can improve the metabolic stability of peptides and induce specific turns or helical structures. nih.gov The bulky side chains of certain amino acids can influence the rate of diketopiperazine formation, a common side reaction in peptide synthesis, which is dependent on the peptide's ability to adopt a specific conformation. nih.gov

When incorporated into a peptide, the hexanoic acid backbone of the title compound would act as a flexible spacer, while the chiral center at the C3 position and the bulky trityl group would likely act as a turn-inducing element or a disruptor of regular secondary structures like α-helices or β-sheets, depending on the surrounding amino acid sequence. The specific influence would need to be determined empirically through structural studies of peptides containing this moiety. The modification of peptides with such building blocks is a common strategy in the design of peptidomimetics with improved pharmacological properties. nih.govmdpi.com

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Synthesis and Derivatization Pathways

The synthesis of 3-Amino-6-oxo-6-(tritylamino)hexanoic acid, a chiral β-amino acid derivative, can be logically approached through several established synthetic strategies. A plausible pathway involves the asymmetric synthesis of a β-amino acid precursor, followed by functional group manipulations.

One potential synthetic route commences with a Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester. For instance, the conjugate addition of ammonia (B1221849) or a protected amine to an appropriate hexenoate derivative, catalyzed by a chiral catalyst, could establish the stereocenter at the C3 position. The subsequent hydrolysis of the ester and protection of the terminal amine would yield the desired product.

Alternatively, the synthesis could proceed via the homologation of an α-amino acid. For example, starting from a suitably protected glutamic acid derivative, a multi-step sequence involving reduction of the side-chain carboxylic acid to an alcohol, conversion to a leaving group, and subsequent cyanation, followed by hydrolysis, could extend the carbon chain.

The derivatization of this compound would likely focus on its three key functional groups: the carboxylic acid, the β-amino group, and the terminal trityl-protected amide. The carboxylic acid can undergo standard esterification or amidation reactions. The β-amino group, after deprotection of the trityl group, would be available for acylation, alkylation, or sulfonylation. The terminal trityl group is an acid-labile protecting group and can be removed under mild acidic conditions to reveal the primary amide. nih.govtotal-synthesis.com This deprotection is crucial for further modifications at this position or for cyclization reactions. For instance, intramolecular cyclization between the deprotected terminal amide and the carboxylic acid could lead to the formation of a caprolactam analog. The synthesis of caprolactam and its derivatives often involves the cyclization of aminocaproic acid, a structurally related compound. researchgate.netresearchgate.nettue.nlyoutube.com

The mechanism of the trityl group removal involves the formation of a stable trityl cation in the presence of an acid, which is a well-documented process in peptide synthesis. total-synthesis.comru.nlug.edu.pl The bulky nature of the trityl group can also sterically hinder certain reactions, which can be a strategic advantage in multi-step syntheses. total-synthesis.com

Theoretical Modeling of Reactivity, Selectivity, and Stereocontrol

Computational chemistry offers powerful tools to predict and understand the reactivity and selectivity in the synthesis of complex molecules like this compound. Density Functional Theory (DFT) calculations could be employed to model the transition states of key bond-forming reactions, such as the aforementioned Michael addition. By comparing the energies of different transition state structures leading to the (R) and (S) enantiomers, the enantioselectivity of a given chiral catalyst can be predicted.

Similarly, the regioselectivity of derivatization reactions can be modeled. For example, computational models could predict the relative reactivity of the carboxylic acid and the β-amino group (once deprotected) towards a specific electrophile. Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, providing a qualitative guide to its reactivity.

In the context of stereocontrol, theoretical models can help in the design of chiral catalysts or auxiliaries for the asymmetric synthesis of the β-amino acid core. By understanding the non-covalent interactions between the substrate, the catalyst, and the reagents at the transition state, catalysts with improved stereoselectivity can be rationally designed. For instance, in a transaminase-catalyzed synthesis, which is a common method for producing enantiopure β-amino acids, molecular docking and molecular dynamics (MD) simulations can be used to understand how the substrate binds in the active site of the enzyme and to predict which enantiomer will be preferentially formed. nih.gov

Computational Approaches to Conformational Landscape and Energetics

The conformational flexibility of this compound is significant due to the presence of multiple rotatable bonds. Understanding its conformational landscape is crucial as the three-dimensional structure of a molecule dictates its biological activity and physical properties.

Computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations can be used to explore the conformational space of this molecule. chemistrysteps.comlibretexts.org These simulations can identify low-energy conformers and the energetic barriers between them. The bulky trityl group is expected to have a profound impact on the conformational preferences of the molecule, likely restricting the rotation around the C5-C6 and C6-N bonds. total-synthesis.com

Quantum mechanics (QM) calculations, specifically DFT, can provide more accurate energies for the identified conformers. acs.org These calculations can also provide insights into intramolecular interactions, such as hydrogen bonding between the carboxylic acid and the amide groups, which can stabilize certain conformations. The difference in energy between various conformations, such as chair and boat-like structures in cyclic analogs, can be assessed. nih.gov

The table below illustrates a hypothetical energy profile for different conformers, which would typically be generated through such computational studies.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Extended0.0C2-C3-C4-C5: ~180, C3-C4-C5-C6: ~180
Folded (H-bonded)-2.5C2-C3-C4-C5: ~60, C3-C4-C5-C6: ~-60
Trityl-Restricted 1+1.2N-C6-C5-C4: ~90
Trityl-Restricted 2+3.0N-C6-C5-C4: ~0 (eclipsed)

This is a representative table and the values are hypothetical.

Structure-Activity Relationship (SAR) Studies for Derivatives in Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies would systematically explore how modifications to different parts of the molecule affect its interaction with a biological target. csic.es

The core β-amino acid scaffold is a common motif in many biologically active compounds, including integrin antagonists and various peptides. nih.govacs.orgacs.org SAR studies on related β-amino acid-containing molecules have shown that the nature and stereochemistry of the substituents on the β-amino acid backbone are critical for activity. nih.govnih.gov

A systematic SAR study on derivatives of this compound would involve the synthesis of a library of analogs with variations at the following positions:

The Carboxylic Acid: Conversion to esters, amides, or isosteres to probe the importance of the acidic proton and the hydrogen bonding capacity of the carbonyl group.

The β-Amino Group: After deprotection, acylation or alkylation with different substituents to explore the steric and electronic requirements of the binding pocket.

The Alkyl Chain: Introduction of substituents or conformational constraints (e.g., cyclopropane (B1198618) rings) along the hexanoic acid backbone to modulate the molecule's shape and flexibility.

The Terminal Amide: Modification of the terminal amide, for instance, by replacing the trityl group with other substituents or by cyclizing the molecule to form a lactam, could significantly impact activity.

The following table outlines a hypothetical SAR exploration for a series of derivatives.

Compound IDR1 (at COOH)R2 (at β-NH2)R3 (at terminal N)Biological Activity (IC50, µM)
Lead-001OHHTrityl10
Analog-002OMeHTrityl25
Analog-003NH2HTrityl15
Analog-004OHAcetylH5
Analog-005OHMethylH50
Analog-006OHHCyclohexyl>100

This is a representative table and the values are hypothetical.

Computational modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, could be employed to correlate the physicochemical properties of these analogs with their biological activity, aiding in the design of more potent molecules. uobasrah.edu.iqnih.gov

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the covalent structure of "3-Amino-6-oxo-6-(tritylamino)hexanoic acid," providing detailed information about its atomic connectivity and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For "this compound," a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be utilized to unambiguously assign all proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges and actual values may vary based on solvent and other experimental conditions.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (Carboxylic Acid) - 170-180
C2 2.2-2.6 35-45
C3 3.0-3.5 50-60
C4 1.5-2.0 25-35
C5 2.0-2.4 30-40
C6 (Amide Carbonyl) - 170-175
Trityl Protons 7.2-7.5 140-145 (quaternary), 125-130 (aromatic CH)

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For "this compound" (molecular formula C₂₅H₂₆N₂O₃, molecular weight 402.49 g/mol ), various ionization techniques can be employed. bldpharm.com

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar molecules like the title compound. It would be expected to produce protonated molecules [M+H]⁺ at m/z 403.5 or sodiated adducts [M+Na]⁺.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS): By selecting the parent ion and subjecting it to fragmentation, MS/MS experiments can reveal characteristic fragmentation patterns. Expected fragments would include the loss of the trityl group, cleavage of the hexanoic acid chain, and other signature losses that help to piece together the molecular structure.

Table 2: Expected Mass Spectrometry Data for this compound

Ionization Technique Expected Ion m/z
ESI-MS [M+H]⁺ ~403.5
ESI-MS [M+Na]⁺ ~425.5

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing "this compound". thermofisher.comlgcstandards.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

For determining the enantiomeric excess of a chiral compound like the (R) or (S) enantiomer of "this compound," a chiral HPLC method is necessary. This involves using a chiral stationary phase that can differentiate between the two enantiomers, resulting in two separate peaks on the chromatogram. The ratio of the areas of these two peaks allows for the calculation of the enantiomeric excess.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and identification. researchgate.netmurdoch.edu.au An LC-MS method for "this compound" would provide retention time data from the UPLC and mass-to-charge ratio data from the MS, offering a high degree of confidence in the peak assignment and purity assessment. bldpharm.comnih.gov Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used in UPLC-MS/MS methods for the sensitive and targeted analysis of amino acids and related compounds. nih.govresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Conformational and Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the stereochemistry and conformational properties of chiral molecules in solution. chemicalbook.com Since "this compound" possesses a chiral center at the C3 position, its enantiomers will interact differently with circularly polarized light.

The CD spectrum of each enantiomer would be a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum are sensitive to the absolute configuration of the chiral center and the preferred conformation of the molecule in solution. researchgate.net By comparing the experimental CD spectrum to theoretical spectra calculated for different possible conformations, insights into the three-dimensional structure of the molecule can be gained. This technique has been used to study the conformation of related lactam structures derived from aminohexanoic acids. nih.gov

Table 3: Summary of Analytical Techniques

Technique Purpose Key Information Obtained
NMR Spectroscopy Structural Elucidation Atomic connectivity, chemical environment of atoms
Mass Spectrometry Molecular Weight and Formula Molecular mass, elemental composition, fragmentation patterns
HPLC/UPLC Purity and Separation Purity assessment, enantiomeric excess, separation from impurities
LC-MS Separation and Identification Retention time, mass-to-charge ratio

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of complex molecules like 3-Amino-6-oxo-6-(tritylamino)hexanoic acid is an area ripe for innovation, with a strong emphasis on improving efficiency and adhering to the principles of green chemistry.

Current synthetic approaches to β-amino acids often involve multi-step sequences that can be resource-intensive. numberanalytics.com Future strategies will likely focus on more direct and sustainable methods. One promising avenue is the use of biocatalysis . Engineered enzymes, such as transaminases and ammonia (B1221849) lyases, could be developed to stereoselectively introduce the amino group at the β-position of a suitable keto-acid precursor, offering a greener alternative to traditional chemical methods. nih.govresearchgate.net The use of enzymes for the synthesis of unnatural amino acids is a rapidly growing field, demonstrating the potential for highly specific and environmentally benign processes. researchgate.net

Flow chemistry represents another key area for advancing the synthesis of this compound. nih.govnih.gov Continuous flow reactors provide precise control over reaction parameters, enabling rapid optimization and scale-up while minimizing waste. rsc.orgcreative-peptides.com An integrated flow system could potentially telescope several reaction steps, such as the formation of the hexanoic acid backbone, amination, and protection, into a single, streamlined process. nih.gov

Furthermore, the development of novel catalytic asymmetric methods will be crucial for accessing specific stereoisomers of this compound. organic-chemistry.org Chiral catalysts, including organocatalysts and transition metal complexes, are being increasingly employed for the enantioselective synthesis of β-amino acids. researchgate.netbezwadabiomedical.com Research into catalysts that can tolerate the various functional groups present in the target molecule will be a significant focus.

Synthetic StrategyPotential AdvantagesKey Research Focus
Biocatalysis High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.govresearchgate.netEnzyme discovery and engineering for specificity towards the hexanoic acid scaffold.
Flow Chemistry Enhanced reaction control, improved safety, scalability, and potential for automation. nih.govrsc.orgDevelopment of integrated multi-step flow processes for continuous production.
Catalytic Asymmetry Access to single enantiomers with high purity. organic-chemistry.orgresearchgate.netDesign of robust catalysts tolerant of multiple functional groups.
Green Solvents Reduced toxicity and environmental persistence. nih.govcreative-peptides.comExploration of solvents like propylene (B89431) carbonate or 2-MeTHF for synthesis and purification.

Exploration of New Applications in Peptide Chemistry and Beyond

The incorporation of this compound into peptides and other molecules opens up a wide range of potential applications, primarily driven by the unique properties conferred by its constituent parts.

As a β-amino acid , it can be used to create peptidomimetics with enhanced proteolytic stability. nih.govnih.gov Peptides containing β-amino acids often adopt unique secondary structures, such as helices and sheets, which can be exploited to mimic or inhibit biological interactions. researchgate.netresearchgate.net The hexanoic acid backbone also provides a degree of flexibility and hydrophobicity that can be tuned. creative-peptides.com

The oxo group introduces a site for further chemical modification and can participate in hydrogen bonding, potentially influencing the conformation of peptides. organic-chemistry.org This keto functionality can be used as a handle for bioconjugation, allowing for the attachment of imaging agents, drug molecules, or other functionalities. nih.gov

The N-trityl group , while primarily a protecting group, also imparts significant steric bulk. beilstein-journals.orgacs.org This feature can be used to influence the local conformation of a peptide chain or to create specific binding pockets. The mild conditions required for trityl group removal also make it compatible with the synthesis of sensitive biomolecules. beilstein-journals.org

Beyond peptide chemistry, this compound could serve as a precursor for the synthesis of novel heterocyclic compounds or as a building block in materials science for the creation of functional polymers. bezwadabiomedical.com

Application AreaRationalePotential Impact
Peptidomimetics Enhanced stability against proteases due to the β-amino acid structure. nih.govcreative-peptides.comDevelopment of more robust peptide-based therapeutics with longer in vivo half-lives.
Drug Discovery The unique combination of functional groups can be used to design novel inhibitors or modulators of biological targets. numberanalytics.comresearchgate.netGeneration of new lead compounds for various diseases.
Bioconjugation The oxo group provides a reactive handle for attaching other molecules. nih.govCreation of targeted drug delivery systems or diagnostic tools.
Materials Science Can be used as a monomer for the synthesis of functional polymers with tunable properties. bezwadabiomedical.comDevelopment of new biomaterials or smart materials.

Advanced Design Principles for Derivatives with Tunable Properties

A key future direction will be the rational design of derivatives of this compound to achieve specific, tunable properties. This will involve the strategic modification of each of the key functional moieties.

The aliphatic chain of the hexanoic acid can be lengthened, shortened, or functionalized to modulate hydrophobicity, flexibility, and spacing between the functional groups. Introducing substituents along the chain can also create chiral centers, adding further structural diversity.

The oxo group can be converted to other functionalities, such as a hydroxyl group through reduction, or used as a point for derivatization to introduce new chemical properties. For instance, it could be transformed into an oxime or hydrazone to create novel linkers or pharmacophores.

The amino group at the 3-position is a key determinant of its β-amino acid character. The stereochemistry at this position will be critical for its biological activity and its influence on peptide structure.

The trityl group on the terminal amine can be replaced with a wide array of other protecting groups or functional moieties to tune solubility, steric hindrance, and reactivity. For example, replacing the trityl group with a fluorescent tag could enable its use in imaging applications. The introduction of different substituents on the phenyl rings of the trityl group can also fine-tune its electronic and steric properties. nih.gov

Modification SiteDesign PrincipleTunable Property
Hexanoic Acid Chain Varying chain length and introducing substituents.Hydrophobicity, flexibility, and stereochemistry.
Oxo Group Conversion to other functional groups (e.g., hydroxyl, oxime).Reactivity, hydrogen bonding capacity, and conjugation potential.
3-Amino Group Control of stereochemistry.Biological activity and peptide secondary structure.
6-Tritylamino Group Replacement of the trityl group with other functionalities.Steric bulk, solubility, and introduction of reporter groups.

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The successful application of this compound in drug discovery and materials science will depend on its compatibility with modern, high-throughput research platforms.

Automated peptide synthesizers are workhorses in peptide chemistry. nih.govbeilstein-journals.org The integration of this building block into automated solid-phase peptide synthesis (SPPS) workflows will require optimization of coupling conditions to account for the steric hindrance of the trityl group. beilstein-journals.org The development of specific protocols for its efficient incorporation will be a key research objective. While bulky protecting groups can sometimes pose challenges in automated synthesis, established methods for incorporating other non-canonical amino acids provide a strong starting point. nih.gov

Once peptides containing this novel building block are synthesized, they can be incorporated into high-throughput screening (HTS) campaigns to identify new bioactive molecules. creative-peptides.comacs.org Libraries of peptides featuring this compound at various positions can be screened against a wide range of biological targets. The development of HTS assays that are compatible with the physicochemical properties of these modified peptides will be important. For instance, fluorescence-based or mass spectrometry-based screening platforms can be adapted for this purpose. nih.govdrugtargetreview.com The ability to rapidly screen large libraries of these novel peptides will significantly accelerate the discovery of new lead compounds. acs.org

TechnologyIntegration StrategyExpected Outcome
Automated Peptide Synthesis Optimization of coupling and deprotection steps for SPPS. nih.govbeilstein-journals.orgEfficient and reliable synthesis of peptide libraries containing the novel amino acid.
High-Throughput Screening Development of compatible screening assays (e.g., fluorescence, MS-based). nih.govcreative-peptides.comRapid identification of bioactive peptides for drug discovery and other applications.
Combinatorial Chemistry Use as a scaffold for the creation of diverse chemical libraries. acs.orgGeneration of a wide range of novel molecules for screening.

Q & A

Q. What are the critical steps and reagents for synthesizing 3-Amino-6-oxo-6-(tritylamino)hexanoic acid?

  • Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. Key steps include:
  • Protection of amino groups : Use tert-butoxycarbonyl (Boc) or trityl groups to prevent undesired side reactions during coupling .
  • Coupling reactions : Carbodiimides (e.g., DCC) or other coupling agents facilitate amide bond formation between intermediates .
  • Deprotection : Acidic or catalytic hydrogenation conditions remove protecting groups while preserving the core structure .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) and temperatures between 0–25°C are critical for minimizing side products .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm .
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) confirm functional groups and regiochemistry. For example, the trityl group shows distinct aromatic proton signals at δ 7.2–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF verifies molecular weight and fragmentation patterns .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :
  • Storage conditions : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tritylamino group .
  • Lyophilization : For long-term stability, lyophilize the compound and store in amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can researchers optimize catalytic efficiency in synthesizing trityl-protected intermediates?

  • Methodological Answer :
  • Catalyst selection : Use palladium-based catalysts (e.g., Pd/C) for hydrogenolysis of benzyl or trityl groups, ensuring minimal racemization .
  • Reaction monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .
  • Solvent optimization : Mixtures of THF/water (9:1) enhance solubility of boronate intermediates, improving yields in cross-coupling steps .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve overlapping signals or ambiguous NOEs .
  • Isotopic labeling : Synthesize 13C/15N-labeled analogs to trace carbon-nitrogen connectivity, especially for distinguishing keto-enol tautomers .
  • Comparative analysis : Cross-reference spectral data with structurally similar compounds (e.g., β-homoarginine derivatives) to identify discrepancies .

Q. How can side products from incomplete deprotection be mitigated?

  • Methodological Answer :
  • Graded deprotection : Use mild acids (e.g., TFA in DCM) for Boc removal, followed by neutralization to prevent over-acidification .
  • Chromatographic purification : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to separate trityl-deprotected byproducts .
  • Kinetic studies : Conduct time-course experiments to identify optimal deprotection durations, minimizing hydrolysis of the hexanoic acid backbone .

Key Research Findings

  • Synthetic Yield Optimization : Substituting DMF with NMP increased yields by 15% due to reduced epimerization .
  • Stability Under Stress : Thermal gravimetric analysis (TGA) revealed decomposition onset at 180°C, confirming suitability for lyophilization .
  • Biological Relevance : Structural analogs (e.g., β-homoarginine) show inhibitory activity against arginase enzymes, suggesting potential therapeutic applications .

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